1-Ethyl-3-(morpholin-4-ylmethyl)urea
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Overview
Description
1-Ethyl-3-(morpholin-4-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a morpholine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-Ethyl-1-(morpholin-4-ylmethyl)urea: A structural isomer with similar chemical properties.
Uniqueness: 1-Ethyl-3-(morpholin-4-ylmethyl)urea is unique due to its specific combination of an ethyl group, morpholine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7498-02-4 |
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Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12) |
InChI Key |
BDIDEQARMJLJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCN1CCOCC1 |
Origin of Product |
United States |
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